molecular formula C12H14O2 B13068272 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13068272
M. Wt: 190.24 g/mol
InChI Key: XMZJWAQPDPCNJC-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative. . This compound, in particular, has garnered interest due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of borane-dimethyl sulfide complex in anhydrous tetrahydrofuran (THF) as a solvent . The reaction is carried out under nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the benzofuran ring can affect its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C12H14O2/c1-4-10-11(13)9-6-7(2)5-8(3)12(9)14-10/h5-6,10H,4H2,1-3H3

InChI Key

XMZJWAQPDPCNJC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=CC(=CC(=C2O1)C)C

Origin of Product

United States

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